molecular formula C6H6N6 B1503141 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine CAS No. 1250626-84-6

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine

Cat. No.: B1503141
CAS No.: 1250626-84-6
M. Wt: 162.15 g/mol
InChI Key: FJIVWDOIOFCJBJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidin-4-amine group attached to a 1H-1,2,4-triazol-5-yl moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine typically involves the reaction of 1H-1,2,4-triazole with pyrimidin-4-amine under specific conditions. One common method is the cyclization reaction where the starting materials are heated in the presence of a suitable catalyst, such as palladium or copper, to facilitate the formation of the triazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the pyrimidin-4-amine group.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions can be carried out using halogenating agents or alkylating agents.

Major Products Formed:

  • Oxidation typically yields oxo derivatives of the compound.

  • Reduction can produce amines or amides.

  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine has found applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1H-1,2,4-triazol-5-yl)pyrazine

  • 2-(1H-1,2,4-triazol-5-yl)thioethanamine

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

Uniqueness: 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is unique in its structural composition and the specific biological activities it exhibits

This compound continues to be a subject of research due to its promising applications in various scientific and industrial fields. Its versatility and unique properties make it an important molecule in the realm of heterocyclic chemistry.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-4-1-2-8-5(11-4)6-9-3-10-12-6/h1-3H,(H2,7,8,11)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVWDOIOFCJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693593
Record name 2-(1H-1,2,4-Triazol-5-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250626-84-6
Record name 2-(1H-1,2,4-Triazol-5-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
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2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
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2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
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2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
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2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
Reactant of Route 6
2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine

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